molecular formula C8H5BrN2O2 B1450932 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 26904-01-8

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Katalognummer: B1450932
CAS-Nummer: 26904-01-8
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: WUSUENNDIGIWCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strains
This compound32E. coli
Standard Antibiotic16E. coli

Anti-inflammatory Properties

In vitro studies have indicated that this compound may possess anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Drug Design and Development

The oxadiazole scaffold is recognized for its ability to modulate biological activity through structural modifications. Recent studies have focused on synthesizing analogs of this compound to enhance pharmacological profiles. For instance, modifications at the phenyl ring have been shown to improve selectivity and potency against specific targets such as enzymes involved in cancer progression.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to act as a cross-linking agent in polymer synthesis.

PropertyValue
Thermal Stability (°C)250
Tensile Strength (MPa)45

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth with an MIC of 32 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation models, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results showed a dose-dependent inhibition of cytokine release, indicating its potential role in the development of anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to its specific combination of a bromophenyl group and an oxadiazole ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the oxadiazole ring can enhance its stability and reactivity compared to other heterocyclic compounds.

Biologische Aktivität

Overview

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bromophenyl moiety attached to an oxadiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties. This article summarizes the biological activity of this compound based on diverse research findings.

The synthesis of this compound typically involves the cyclization of 3-bromobenzohydrazide with ethyl chloroformate under basic conditions. The resulting compound has a molecular formula of C8H5BrN2O2C_8H_5BrN_2O_2 and a molecular weight of 241.04 g/mol.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted that certain oxadiazole derivatives displayed effective activity against various strains of bacteria and fungi. While specific data on this compound is limited, its structural relatives have shown promising results in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably:

  • Cytotoxicity : Compounds similar to this oxadiazole derivative have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against these cancer lines .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells. Studies using flow cytometry revealed that these compounds activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells .

Comparative Analysis

A comparison of the biological activity of this compound with other oxadiazole derivatives reveals its unique position:

Compound NameIC50 (µM)Activity TypeReference
This compoundTBDAnticancer
Oxadiazole Derivative A0.65Anticancer (MCF-7)
Oxadiazole Derivative B15.63Anticancer (MCF-7)
Oxadiazole Derivative C<0.25Antimicrobial

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Study on Apoptosis Induction : A study found that certain oxadiazole derivatives led to increased apoptosis in MCF-7 cells through the modulation of apoptotic markers such as p53 and caspase pathways .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, showing potential for developing new treatments against resistant strains .

Eigenschaften

IUPAC Name

3-(3-bromophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSUENNDIGIWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26904-01-8
Record name 3-(3-bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.